(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with hydroxy groups at positions 2 and 4, and a phenyl ring at position 5, which is further substituted with a pyrrolidinylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy groups and the phenyl ring. The pyrrolidinylsulfonyl group is then introduced through a sulfonylation reaction.
Formation of Pyrimidine Core:
Introduction of Hydroxy Groups:
Attachment of Phenyl Ring:
Sulfonylation Reaction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl ring and pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine and phenyl derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving pyrimidine derivatives.
Chemical Biology: It can be employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease processes.
The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine, 2,4-dihydroxypyrimidine, and 5-phenylpyrimidine share structural similarities with (2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one also share the pyrrolidine scaffold.
Uniqueness:
- The unique combination of the pyrimidine core with hydroxy groups and the pyrrolidinylsulfonyl-substituted phenyl ring sets this compound apart from other similar compounds. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-13-12(9-15-14(19)16-13)10-3-5-11(6-4-10)22(20,21)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZERYXQTUYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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